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The table below summarizes the primary anti-inflammatory mechanisms of corilagin identified in recent

studies:

Mechanism
Biological
Target/Pathway

Key Findings Experimental Model

Inhibition of
NLRP3
Inflammasome
Activation

Olfr2/Adcy3/TLR4 → NF-
κB (priming) →

NLRP3/NEK7/ASC →
Caspase-1 → IL-1β, IL-18,

GSDMD (pyroptosis) [1].

Reduced serum lipids,
alleviated aortic

pathology, decreased
lipid deposition, and

suppressed expression
of Olfr2 pathway

molecules and
pyroptosis-related

proteins (GSDMD-N) [1].

In vivo: ApoE−/− mice
(atherosclerosis model);

In vitro: Ana-1 murine
macrophages and

mouse Bone Marrow-
Derived Macrophages

(BMDMs) [1].
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Mechanism
Biological
Target/Pathway

Key Findings Experimental Model

Modulation of
Metabolic
Pathways

Multiple pathways

involving glucose, lipid,
and amino acid

metabolism [2].

Induced 20, 9, 11, 7, 16,

19, 14, 15, and 16
differential metabolites in

the intestine, lung,
kidney, stomach, heart,

liver, hippocampus,
cerebral cortex, and

serum, respectively [2].

Mouse models analyzed

via GC-MS [2].

Direct Inhibition
of ERAP1
Enzyme

Binds non-covalently to the

active site of ERAP1,
competitively inhibiting its

activity without affecting
the homologous enzyme

ERAP2 [3].

Reversed endoplasmic

reticulum stress and
disturbances in antigen

presentation induced by
overactive ERAP1 in an

HLA-B27-mediated
Ankylosing Spondylitis

(AS) cell model [3].

In vitro: Enzyme activity

assays, cellular models
of AS [3].

Experimental Protocols for Key Studies

Studying the NLRP3 Inflammasome Pathway

This methodology is used to investigate corilagin's effect on the Olfr2-NLRP3 pathway in atherosclerosis.

In Vivo Model Setup
Animals: ApoE−/− mice are used to model atherosclerosis [1].
Induction: Mice are fed a high-fat, high-cholesterol diet to induce disease progression [1].

Treatment: Corilagin is administered to the treatment group. A positive control group (e.g.,
aspirin) and a model control group (disease model without treatment) are included for

comparison [1].
In Vitro Cell Culture & Stimulation

Cell Lines: Utilizes Ana-1 murine macrophage cell line and primary mouse Bone Marrow-
Derived Macrophages (BMDMs) [1].
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Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10%
Fetal Bovine Serum (FBS) at 37°C with 5% CO₂ [1].
Inflammation Induction: Cells are stimulated with Lipopolysaccharides (LPS) at 1μg/ml and

Oxidized Low-Density Lipoprotein (Ox-LDL) at 100μg/ml for 24 hours to mimic inflammatory
conditions [1].

Intervention: Cells are treated with varying concentrations of corilagin (e.g., 25μg/ml, 50μg/ml,
100μg/ml) post-stimulation [1].

Genetic Manipulation (for Mechanistic Validation)
Lentiviral Vectors: Ana-1 cells are infected with lentivirus constructs for Olfr2-overexpression
(Olfr2-OE) or Olfr2-knockdown (Sh-Olfr2), alongside their respective controls (Ctrl-OE, Sh-
Ctrl) [1].

Selection: Transduced cells are selected using puromycin (2μg/ml) for two weeks to establish
stable cell lines [1].

Key Outcome Measurements
Protein Analysis: Measure expression levels of proteins in the Olfr2 pathway, NLRP3

inflammasome components (NLRP3, ASC, Caspase-1), and pyroptosis markers (GSDMD,
GSDMD-N) via Western Blot [1].

Cytokine Detection: Quantify levels of active pro-inflammatory cytokines like IL-1β and IL-18
using ELISA [1].

Histological Analysis: Examine aortic tissues for pathological changes and lipid deposition
(e.g., Oil Red O staining) [1].

Gene Expression: Validate genetic manipulation efficiency and measure gene expression of
targets via Quantitative Real-Time PCR (RT-qPCR) [1].

Identifying ERAP1 as a Direct Target

This protocol outlines the process of discovering and validating ERAP1 as a direct molecular target of

corilagin.

Protein Preparation and Screening
Expression & Purification: The wild-type ERAP1 protein (and related mutants) is expressed in

HEK293F cells and purified using Ni-NTA, anion exchange, and size exclusion
chromatography [3].

Inhibitor Screening: A high-throughput screen of a natural product library (~200,000
molecules) is performed to identify ERAP1 inhibitors. Corilagin is identified as a hit from this

screen [3].
Enzymatic Activity and Selectivity Assays

Activity Measurement: ERAP1 enzymatic activity is measured with and without corilagin to
determine the level of inhibition [3].
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Selectivity Testing: Corilagin is tested against the homologous enzyme ERAP2 and other

proteases to confirm its selectivity for ERAP1 [3].
Binding Interaction Studies

Cellular Level: Techniques like Cellular Thermal Shift Assay (CETSA) can be used to confirm
the interaction between corilagin and ERAP1 within cells [3].

Protein Level: Surface Plasmon Resonance (SPR) or similar biophysical methods are
employed to characterize the binding affinity (e.g., KD value) and kinetics, demonstrating a

direct and non-covalent interaction [3].
Mode of Inhibition: Biochemical experiments and structural analysis (e.g., molecular docking)

are used to determine that corilagin acts as a competitive inhibitor at the enzyme's active site
[3].

Functional Cellular Assays
Disease Model: An HLA-B27-mediated Ankylosing Spondylitis (AS) cell model is used [3].

Intervention: The model is treated with corilagin to assess if it can reverse the endoplasmic
reticulum stress and disruptions in antigen presentation caused by overactive ERAP1 [3].

Signaling Pathway Visualizations

The following diagrams, defined using the DOT language, illustrate the key anti-inflammatory pathways of

corilagin.

Corilagin Inhibits NLRP3 Inflammasome Activation via the Olfr2
Pathway
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Diagram 1: Corilagin suppresses NLRP3 inflammasome activation and pyroptosis by inhibiting the Olfr2

pathway and inflammasome assembly.
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Diagram 2: Corilagin binds ERAP1 to prevent over-processing of antigen peptides, restoring normal

immune presentation.

Interpretation of Key Findings

The provided diagrams and data can be interpreted as follows:

Multi-Target Action: The mechanisms in Diagrams 1 and 2 are not mutually exclusive. Corilagin

likely exerts its broad anti-inflammatory effects by simultaneously targeting different pathways (innate
immune inflammasome activation and adaptive immune antigen presentation) [1] [3].

Therapeutic Implications: Inhibiting the NLRP3 inflammasome addresses the inflammatory driver of
diseases like atherosclerosis [1]. Meanwhile, targeting ERAP1 offers a novel strategy for treating

"MHC-I-opathies" such as Ankylosing Spondylitis, for which upstream therapeutics are limited [3].
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Experimental Design: The protocols highlight the importance of using both in vivo disease models

and in vitro cell-based assays to validate efficacy and mechanism. Genetic manipulation (e.g.,
knockdown/overexpression) is crucial for confirming the specific role of a suspected target like Olfr2

[1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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